6-Methoxynaphthalene-2-carbonyl chloride
Overview
Description
6-Methoxynaphthalene-2-carbonyl chloride is an organic compound with the molecular formula C12H9ClO2 and a molecular weight of 220.65 g/mol. This compound is a crucial intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 6-Methoxynaphthalene-2-carbonyl chloride interacts with its targets through a process of oxidative addition . This process involves the donation of electrons to form a new bond . The compound’s interaction with its targets results in changes at the molecular level, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
Its role in the suzuki–miyaura cross-coupling reaction suggests that it may influence pathways related to carbon–carbon bond formation .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific reaction conditions, including the presence of a palladium catalyst and an organoboron reagent . The reaction is also known to be mild and tolerant of various functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methoxynaphthalene-2-carbonyl chloride can be synthesized through the reaction of 6-methoxynaphthalene-2-carboxylic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride . The general reaction is as follows:
6-Methoxynaphthalene-2-carboxylic acid+SOCl2→6-Methoxynaphthalene-2-carbonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure efficient conversion and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methoxynaphthalene-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Electrophilic Aromatic Substitution: The methoxy group on the naphthalene ring activates the aromatic system towards electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used under controlled conditions to introduce substituents onto the aromatic ring.
Major Products
Amides and Esters: Formed through nucleophilic substitution reactions with amines and alcohols.
Substituted Aromatic Compounds: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
6-Methoxynaphthalene-2-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a lead compound in the development of new drugs for neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Medicine: Investigated for its role in the synthesis of pharmaceuticals with anti-inflammatory and anticancer properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxynaphthalene-2-carboxylic acid
- 6-Methoxynaphthalene-2-sulfonyl chloride
- 6-Methoxy-2-naphthaldehyde
Uniqueness
6-Methoxynaphthalene-2-carbonyl chloride is unique due to its high reactivity as an acylating agent, which makes it a valuable intermediate in organic synthesis. Its methoxy group also enhances the reactivity of the naphthalene ring towards electrophilic aromatic substitution, distinguishing it from other similar compounds .
Properties
IUPAC Name |
6-methoxynaphthalene-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c1-15-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTDAFGJXADTPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60503981 | |
Record name | 6-Methoxynaphthalene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60503981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58601-32-4 | |
Record name | 6-Methoxynaphthalene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60503981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 6-methoxy-2-naphthoyl chloride in the synthesis of novel chemosensitizing agents?
A1: 6-methoxy-2-naphthoyl chloride serves as a crucial building block in synthesizing a series of N-substituted-6-methoxynaphthalene-2-carboxamides. [] These newly synthesized compounds are being investigated for their potential to reverse adriamycin resistance in cancer cells. The chloride readily reacts with various 3-(heteroaryl)propyl amines, forming the amide bond that characterizes this class of compounds. []
Q2: How does the structure of 6-methoxy-2-naphthoyl chloride influence its reactivity in solvolysis reactions?
A2: The presence of the methoxy group at the 6-position of the naphthalene ring significantly influences the reactivity of 6-methoxy-2-naphthoyl chloride in solvolysis reactions. [] Studies comparing its reactivity to other naphthoyl chlorides reveal that the electron-donating nature of the methoxy group promotes a more SN1-like reaction mechanism. This indicates that the rate-determining step involves the formation of a carbocation intermediate, influenced by the electron-donating effect of the methoxy substituent. []
Q3: What are the potential applications of N-substituted-6-methoxynaphthalene-2-carboxamides in cancer treatment?
A3: In vitro studies on N-substituted-6-methoxynaphthalene-2-carboxamides, synthesized using 6-methoxy-2-naphthoyl chloride, show promise as potential chemosensitizing agents. [] Specifically, these compounds demonstrated an ability to reverse adriamycin resistance in P388 murine lymphocytic leukemia cells. [] This suggests that they could potentially enhance the efficacy of existing chemotherapy drugs like adriamycin, improving treatment outcomes for cancer patients.
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